Rimazolium

Descripción general

Descripción

Métodos De Preparación

La síntesis de rimazolium involucra varios pasos. La ruta sintética clave incluye la formación de la estructura central de piridopirimidina. Las condiciones de reacción típicamente implican el uso de ésteres etílicos y compuestos de amonio cuaternario . Los métodos de producción industrial se enfocan en optimizar el rendimiento y la pureza, a menudo empleando técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación.

Análisis De Reacciones Químicas

Rimazolium experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: El compuesto puede reducirse utilizando agentes reductores comunes.

Sustitución: this compound puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución.

Aplicaciones Científicas De Investigación

Chemical Applications

Rimazolium serves as a valuable reagent in chemical research. Its unique structure allows it to be used in the synthesis and study of pyridopyrimidine derivatives. The compound can undergo various chemical reactions, including:

- Oxidation : this compound can be oxidized to yield different products.

- Reduction : It can be reduced using common reducing agents such as sodium borohydride.

- Substitution Reactions : The compound can participate in substitution reactions where functional groups are replaced by other groups.

This versatility makes this compound an essential model compound in studying complex organic reactions and mechanisms.

Biological Applications

This compound has been investigated for its biological effects, particularly its analgesic and anti-inflammatory properties. Key findings include:

- Analgesic Effects : Studies have shown that this compound exhibits significant analgesic activity comparable to traditional pain relievers like morphine and indomethacin. It acts on different phases of pain mechanisms, specifically inhibiting the histamine-serotonin phase without affecting leukocyte chemiluminescence .

- Anti-inflammatory Properties : The compound has demonstrated efficacy in reducing inflammation induced by carrageenan in animal models. Its mechanism appears distinct from that of prostaglandin synthesis inhibitors, suggesting a unique pathway for its anti-inflammatory actions .

Medical Applications

In the medical field, this compound is explored for its potential as a non-narcotic analgesic agent. Its lack of opiate-like physiological dependence positions it as a safer alternative for pain management. Clinical studies indicate that it may be effective in treating conditions requiring pain relief without the risk of addiction associated with traditional narcotics .

Case Studies

- Animal Studies on Analgesic Efficacy : Research involving various doses of this compound showed a dose-dependent reduction in pain behaviors in mice subjected to acetic acid-induced writhing tests. The results indicated that higher doses significantly decreased the number of writhes compared to control groups .

- Comparison with Standard Analgesics : In comparative studies against standard analgesics like aspirin and morphine, this compound exhibited comparable efficacy in reducing pain while presenting a different profile regarding gastrointestinal side effects .

Industrial Applications

This compound is utilized in pharmaceutical development, particularly in creating new formulations aimed at pain relief and anti-inflammatory therapies. Its properties are leveraged to design drugs that minimize side effects while maintaining efficacy.

Data Table: Summary of this compound Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Model compound for pyridopyrimidine chemistry | Versatile reagent for various chemical reactions |

| Biology | Analgesic and anti-inflammatory studies | Significant pain relief without opiate dependence |

| Medicine | Potential non-narcotic analgesic | Effective in managing pain with lower addiction risk |

| Industry | Pharmaceutical development | Development of new analgesic formulations |

Mecanismo De Acción

El mecanismo de acción exacto de rimazolium no se comprende completamente. Se sabe que interactúa con objetivos moleculares específicos en el sistema nervioso, lo que lleva al alivio del dolor. No produce dependencia fisiológica similar a los opiáceos, lo que lo convierte en una alternativa más segura a los narcóticos tradicionales .

Comparación Con Compuestos Similares

Rimazolium es único en comparación con otros analgésicos debido a su naturaleza no narcótica y la falta de potencial de dependencia. Compuestos similares incluyen:

Morfina: Un analgésico narcótico con un alto potencial de dependencia.

Indometacina: Un fármaco antiinflamatorio no esteroideo (AINE) con propiedades analgésicas pero diferentes mecanismos de acción.

Inhibidores de la síntesis de prostaglandinas: Estos compuestos también proporcionan alivio del dolor, pero a través de diferentes vías.

This compound destaca por su efecto analgésico equilibrado sin el riesgo de adicción o efectos secundarios gastrointestinales significativos .

Propiedades

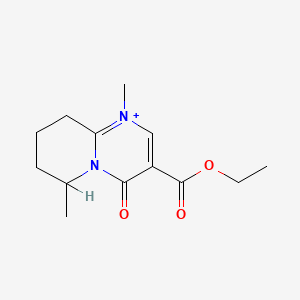

IUPAC Name |

ethyl 1,6-dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N2O3/c1-4-18-13(17)10-8-14(3)11-7-5-6-9(2)15(11)12(10)16/h8-9H,4-7H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWRFSPJFXLGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C[N+](=C2CCCC(N2C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N2O3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28610-84-6 (methyl sulfate salt) | |

| Record name | Rimazolium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035615726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20865436 | |

| Record name | Rimazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35615-72-6 | |

| Record name | 3-(Ethoxycarbonyl)-6,7,8,9-tetrahydro-1,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35615-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimazolium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035615726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimazolium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ethoxycarbonyl)-6,7,8,9-tetrahydro-1,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIMAZOLIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967Y95129A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.